molecular formula C21H13ClN6O2 B6078046 4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

Cat. No.: B6078046
M. Wt: 416.8 g/mol
InChI Key: LLVBKMIZWDLZTK-UHFFFAOYSA-N
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Description

4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a synthetic organic compound. This complex molecule features a pyrazolo-pyridopyrazinone core, which is commonly found in various bioactive molecules. The presence of a chlorine atom and an amide group increases its chemical versatility.

Properties

IUPAC Name

4-chloro-N-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN6O2/c22-15-8-6-14(7-9-15)20(29)26-27-11-10-17-18(21(27)30)24-25-19-16(12-23-28(17)19)13-4-2-1-3-5-13/h1-12H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVBKMIZWDLZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide involves multiple synthetic steps, starting with the construction of the pyrazolo-pyridopyrazinone scaffold. Key steps include:

  • Cyclization reactions: to form the pyrazolo-pyridopyrazinone core

  • Chlorination: to introduce the chlorine atom

  • Amidation: to attach the benzamide group Each step requires carefully controlled conditions such as temperature, pH, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound is optimized for efficiency and scalability. Processes may involve batch or continuous flow reactors, high-throughput screening for optimal reaction conditions, and automated systems to monitor and control parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, potentially at the phenyl or pyrazolo groups, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can occur at the amide or pyrazolo rings, altering their electronic properties.

  • Substitution: Electrophilic or nucleophilic substitution reactions are possible, particularly at the chlorine atom or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: Conditions for substitution reactions may involve strong bases or acids, depending on the target site on the molecule.

Major Products

Major products formed from these reactions include various derivatives that retain the core structure but have modified functional groups, influencing their chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for more complex molecules, and its unique structure is valuable for studying heterocyclic chemistry and reactions involving pyrazolo-pyridopyrazinone scaffolds.

Biology

Biologically, this compound is studied for its potential activity as an enzyme inhibitor, receptor antagonist, or modulator of biochemical pathways, which could have therapeutic implications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates, targeting diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound is used as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals, demonstrating its versatility.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrazolo-pyridopyrazinone core is crucial for its binding affinity and specificity, interacting with target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7-yl)benzamide

  • 4-chloro-N-(6-oxo-3-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

  • 4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e]pyridin-7(6H)-yl)benzamide

Uniqueness

The unique structural features of 4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide, such as the specific arrangement of the pyrazolo-pyridopyrazinone core and the chlorine substitution, distinguish it from similar compounds

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